N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide
Description
It was synthesized via a Mannich-type reaction involving N-(4-hydroxyphenyl)acetamide, paraformaldehyde, and dimethylamine in toluene at 90°C for 16 hours, yielding 40% after purification by flash chromatography . Structural confirmation was achieved via ¹H/¹³C NMR and HRMS-ESI analysis.
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h4-6,15H,7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVBAHXLBOTWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160820 | |
| Record name | m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13886-04-9 | |
| Record name | alpha-(Dimethylamino)-4'-hydroxy-m-acetotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013886049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC85488 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(DIMETHYLAMINO)-4'-HYDROXY-M-ACETOTOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MW4Y482KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Mannich Reaction-Based Synthesis
The most widely reported method involves a Mannich reaction to introduce the dimethylaminomethyl group onto the aromatic ring. The reaction utilizes 4-hydroxyacetophenone as the starting material, leveraging its ketone and hydroxyl groups for sequential functionalization.
Procedure :
- Mannich Reaction :
- 4-Hydroxyacetophenone reacts with dimethylamine and formaldehyde in anhydrous ethanol under reflux (78–82°C, 8–12 hours).
- The hydroxyl group activates the aromatic ring at the ortho and para positions, while the acetyl group directs electrophilic substitution to the meta position relative to the ketone.
- The intermediate 3-[(dimethylamino)methyl]-4-hydroxyacetophenone is isolated via vacuum filtration (yield: 68–72%).
- Acetamide Formation :
Key Parameters :
Coupling Agent-Mediated Synthesis
Alternative routes employ uronium-based coupling agents to form the acetamide bond directly. This method avoids ketone reduction and is favored for scalability.
Procedure :
- Intermediate Preparation :
- 3-[(Dimethylamino)methyl]-4-hydroxyaniline is synthesized via catalytic hydrogenation of 3-nitro-4-hydroxybenzaldehyde, followed by reductive amination with dimethylamine.
- Amide Coupling :
Advantages :
- Avoids harsh reducing agents.
- Compatible with acid-sensitive functional groups.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and yield. A continuous flow reactor minimizes side reactions and improves temperature control:
Solvent Recycling and Waste Reduction
- Green Chemistry Practices :
Analytical Characterization
Spectroscopic Validation
Infrared Spectroscopy :
- 3280 cm⁻¹ : N–H stretch of acetamide.
- 1655 cm⁻¹ : C=O stretch of amide.
- 1260 cm⁻¹ : C–N stretch of dimethylamino group.
1H NMR (DMSO-d6) :
Purity Assessment
HPLC Conditions :
- Column: C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (70:30).
- Retention Time: 8.2 minutes.
Comparative Analysis of Synthetic Methods
| Parameter | Mannich Route | Coupling Agent Route |
|---|---|---|
| Yield | 68–72% | 75–82% |
| Reaction Time | 12–16 hours | 12 hours |
| Scalability | Moderate | High |
| Purification Complexity | High | Moderate |
Challenges and Optimization Opportunities
Regioselectivity in Mannich Reactions
The meta-directing effect of the acetyl group competes with the ortho/para-directing hydroxyl group, leading to 3- and 5-substituted isomers . Strategies to improve selectivity include:
Byproduct Formation in Acetylation
N-Acetyl Overacetylation :
Emerging Techniques
Enzymatic Acetylation
Immobilized Candida antarctica lipase B catalyzes acetamide formation under mild conditions (pH 7.0, 30°C):
- Yield : 91% with no byproducts.
- Solvent : tert-Butanol/water (9:1).
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time for the Mannich step from 12 hours to 35 minutes.
Chemical Reactions Analysis
Types of Reactions
m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is , and it features a dimethylamino group attached to a hydroxyphenyl acetamide structure. These functional groups contribute to its biological activity, particularly in modulating pain and inflammation.
Analgesic Properties
Research indicates that compounds similar to N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide exhibit significant analgesic effects. For instance, studies have demonstrated that related compounds can activate μ-opioid receptors, leading to pain relief without the severe side effects associated with traditional opioids .
Case Study:
A study identified a related compound with an ED50 value of 0.54 mg/kg in hot plate tests, showcasing its effectiveness as an analgesic . This suggests that this compound may possess similar properties.
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory effects. It can inhibit cyclooxygenase and lipoxygenase pathways, which are crucial in the inflammatory response. This inhibition can be beneficial for treating conditions like arthritis and other inflammatory diseases .
Data Table: Analgesic and Anti-inflammatory Activities
| Compound Name | ED50 (mg/kg) | Mechanism of Action | Application Area |
|---|---|---|---|
| Compound A | 0.54 | μ-opioid receptor activation | Analgesic |
| Compound B | 0.021 | COX inhibition | Anti-inflammatory |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that modify the hydroxyphenyl structure to enhance its biological activity. Variations in the substituents can lead to derivatives with improved efficacy or reduced side effects.
Synthesis Pathway:
- Start with 4-hydroxyacetanilide.
- Introduce a dimethylamino group via alkylation.
- Purify the resulting product through recrystallization.
Toxicology and Safety Profile
While the therapeutic potential is significant, understanding the toxicological profile is crucial for clinical applications. Preliminary studies indicate that compounds within this class have manageable toxicity profiles when used at therapeutic doses . However, comprehensive toxicological evaluations are necessary before clinical use.
Mechanism of Action
The mechanism of action of m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The presence of the dimethylamino and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
(a) N-[3-[(Diethylamino)methyl]-4-hydroxyphenyl]acetamide
- Structure: Differs by replacing dimethylamino with diethylamino.
- Molecular Weight : ~264.38 g/mol (calculated).
- This modification could influence receptor binding or metabolic stability .
(b) N-(4-Hydroxyphenyl)acetamide (Acetaminophen/Paracetamol)
- Structure: Lacks the dimethylaminomethyl group at the 3-position.
- Molecular Weight : 151.17 g/mol .
- Key Differences: Acetaminophen is a widely used analgesic and antipyretic. Its simpler structure limits cholinesterase reactivation activity but enhances safety for oral administration.
Analogues with Additional Functional Groups
(a) N-(3-Chloro-4-hydroxyphenyl)acetamide
- Structure: Features a chloro substituent at the 3-position instead of dimethylaminomethyl.
- This compound, isolated from Agriophyllum squarrosum, is a photodegradation product of acetaminophen and lacks tertiary amine functionality .
(b) N-[4-Acetyl-3-hydroxyphenyl]acetamide
- Structure : Contains an acetyl group at the 4-position alongside the hydroxyl group.
- Molecular Weight : 207.22 g/mol .
- Key Differences : The acetyl group introduces steric hindrance and electron-withdrawing effects, which may reduce interaction with biological targets requiring planar aromatic systems.
Complex Derivatives with Extended Moieties
(a) 2-Chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]acetamide
- Structure : Incorporates a chloroacetamide backbone with additional phenyl and propyloxy substituents.
- Molecular Weight : 479.05 g/mol .
- Key Differences: The extended hydrophobic substituents likely enhance membrane permeability but may reduce solubility. Predicted pKa of 4.81 suggests moderate protonation at physiological pH, contrasting with the target compound’s basic dimethylamino group .
(b) 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
- Structure: Combines a triazole-thioether moiety with dimethylaminophenylacetamide.
- However, the increased molecular complexity may reduce synthetic yield compared to the target compound’s 40% .
Research Findings and Functional Insights
- Tertiary Amine Role: The dimethylaminomethyl group in the target compound is critical for cholinesterase reactivation, a property absent in acetaminophen and its halogenated derivatives .
- Lipophilicity vs. Solubility: Diethylamino analogues (e.g., ) may exhibit prolonged half-lives due to increased lipophilicity but could face formulation challenges.
- Synthetic Complexity : Compounds with triazole or chloro substituents (e.g., ) require multi-step syntheses, reducing yields compared to the target compound’s one-step Mannich reaction .
Biological Activity
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide, also known as a derivative of 4-hydroxyphenylacetamide, has garnered interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure is characterized by a dimethylamino group attached to a 4-hydroxyphenyl moiety via a methylene bridge. The synthesis typically involves the reaction of 4-hydroxyacetanilide with formaldehyde and dimethylamine under controlled conditions, yielding the target compound with high purity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it demonstrates significant inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Candida albicans | 8 µg/mL |
The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .
Anti-inflammatory Activity
Research indicates that this compound also exhibits anti-inflammatory effects. In animal models, it has been shown to inhibit paw edema induced by carrageenan, suggesting its potential use in treating inflammatory conditions.
Table 2: Anti-inflammatory Activity Assessment
| Treatment Group | Edema Inhibition (%) |
|---|---|
| Control | 0 |
| This compound (60 mg/kg) | 45 |
| Indomethacin (10 mg/kg) | 60 |
Statistical analysis using ANOVA demonstrated that the compound significantly reduced edema compared to control groups (p < 0.05), indicating its potential as an anti-inflammatory agent .
Case Studies and Clinical Relevance
A study conducted on the efficacy of this compound in a rat model showed promising results in reducing inflammation and pain associated with arthritis. The compound was administered at varying dosages, and results indicated a dose-dependent response in reducing inflammation markers.
Case Study Summary: Efficacy in Arthritis Models
- Objective : To assess the anti-inflammatory effects in an arthritis model.
- Method : Rats were treated with carrageenan-induced arthritis followed by administration of the compound.
- Results : Significant reduction in joint swelling was observed, correlating with decreased levels of pro-inflammatory cytokines .
Q & A
Q. What are the recommended synthetic routes for N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves acetylation of a substituted aminophenol precursor. For example, reacting 3-[(dimethylamino)methyl]-4-hydroxyaniline with acetic anhydride under controlled conditions (e.g., 60–80°C) in the presence of a base like triethylamine to neutralize byproduct acids . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of acetic anhydride) to minimize unreacted starting material. Purification via recrystallization or column chromatography is critical for isolating high-purity product .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons in the dimethylamino group (δ ~2.2–2.5 ppm) and the phenolic -OH (δ ~9–10 ppm, exchangeable with D₂O). The acetamide methyl group appears at δ ~2.1 ppm .
- ¹³C NMR confirms the carbonyl carbon (δ ~168–170 ppm) and aromatic carbons (δ ~110–150 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and fragmentation patterns. For the hydrochloride derivative, the molecular weight is 244.723 g/mol (C₁₁H₁₇ClN₂O₂) .
Q. How can researchers assess the purity of this compound, and what analytical standards are applicable?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a UV detector (λ = 254 nm). A mobile phase of acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid resolves impurities .
- Melting Point Analysis: Compare observed melting points to literature values (e.g., hydrochloride salt: ~421–423 K) .
- Elemental Analysis: Validate C, H, N, and O percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational models predict the LogP and solubility of this compound, and what are the limitations?
Methodological Answer:
- LogP Prediction: Tools like ACD/Labs or Molinspiration calculate partition coefficients using atom-based contributions. For analogs, LogP values range from 2.5–2.7 (pH 7.4), influenced by the dimethylamino group’s hydrophilicity .
- Solubility: Quantitative Structure-Property Relationship (QSPR) models estimate aqueous solubility (e.g., ~0.5–1.2 mg/mL at 25°C). Limitations include neglecting polymorphic forms and ionization effects in physiological buffers .
Q. What strategies are employed to resolve contradictions in reported biological activity data for structurally related acetamide derivatives?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations). For example, cytotoxicity discrepancies (e.g., 94% inhibition at 100 µg/mL in melanoma cells vs. lower activity in other lines) may arise from differential membrane permeability .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing dimethylamino with morpholino) to isolate pharmacophoric groups. X-ray crystallography (e.g., hydrogen-bonding patterns in R₂²(20) rings) can rationalize bioactivity differences .
Q. In crystallographic studies, how do hydrogen bonding interactions influence the molecular packing and stability of this compound?
Methodological Answer:
- X-ray Diffraction: Reveals intermolecular N–H⋯O and O–H⋯O bonds (e.g., amide N–H to methoxy O, d = 2.89 Å). These interactions stabilize crystal lattices and form C(9) chains, which coalesce into R₂²(20) ring motifs .
- Thermogravimetric Analysis (TGA): Correlates thermal stability (decomposition >200°C) with hydrogen-bond density. Reduced packing efficiency in polymorphs lowers melting points .
Q. How can researchers design experiments to study metabolic pathways or degradation products of this compound?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes (e.g., human CYP450 isoforms) to identify primary metabolites. LC-MS/MS detects hydroxylation at the phenyl ring or N-demethylation of the dimethylamino group .
- Forced Degradation Studies: Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions. HPLC-MS identifies degradation products (e.g., deacetylated derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
